molecular formula C8H7BrO2 B144017 3-Bromo-2-methylbenzoic acid CAS No. 76006-33-2

3-Bromo-2-methylbenzoic acid

Cat. No.: B144017
CAS No.: 76006-33-2
M. Wt: 215.04 g/mol
InChI Key: BJGKVCKGUBYULR-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzoic acid: is an organic compound with the molecular formula C8H7BrO2 . It is a disubstituted benzoic acid, where a bromine atom and a methyl group are attached to the benzene ring. This compound is used in the preparation of various biologically active molecules, including α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylbenzoic acid can be synthesized from 1-methyl-4-nitrobenzene through a series of reactions. The process involves nitration, reduction, bromination, and finally, oxidation to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the bromination of 2-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-methylbenzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Scientific Research Applications

3-Bromo-2-methylbenzoic acid is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting α-2 adrenoceptors and Smoothened receptors.

    Industry: Applied in the production of agrochemicals and other industrial chemicals .

Comparison with Similar Compounds

  • 2-Bromo-5-methylbenzoic acid
  • 2-Bromo-3-thiophenecarboxylic acid
  • 4-Hydroxy-3-methylbenzoic acid

Comparison:

Properties

IUPAC Name

3-bromo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGKVCKGUBYULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370815
Record name 3-Bromo-2-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76006-33-2
Record name 3-Bromo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-methylbenzoic Acid
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Synthesis routes and methods I

Procedure details

3-Amino-2-methylbenzoic acid (6.16 g) was heated at reflux for 30 minutes in concentrated HBr. The mixture was cooled to 0° C. and treated with a solution of NaNO2 at 0° C. (2.8 g in 5.6 mL H2O). The resultant diazonium salt solution was slowly added to a preheated (60-70° C.) solution of CuBr (3.8 g) in 3.2 mL concentrated HBr. After the addition, the mixture was stirred overnight at room temperature and filtered. The recovered filter cake was washed first with water and then with 10% HCl, and dried in air to yield 6.93 g of 3-bromo-2-methylbenzoic acid as a light purple powdery solid. This material was dissolved in ethyl acetate, washed twice with 5% HCl dried over Na2SO4, and recrystallized from 4:1 hexanes:ethyl acetate first at room temperature and then under refrigeration. 1H NMR (DMSO, 200 MHz), δ (ppm): 7.72 (dd, 2H), 7.2 (t, 1H), 2.5 (s, 3H).
Quantity
6.16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
5.6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
3.8 g
Type
reactant
Reaction Step Three
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1,3-dibromo-2-methylbenzene (6.57 g) in dry THF (100 mL), t-BuLi solution (1.5 M in pentane, 17 mL) was added dropwise at −80° C. After addition, the reaction mixture was stirred between −76˜−78° C. for 2 h. After the mixture was cooled to below −80° C., dry ice was added, and then warmed to room temperature naturally. Solvent was removed, 5% NaOH solution (40 mL) was added, washed with CH2Cl2 (10 mL×2). Then the aqueous layer was acidified with concentrated HCl to pH=1, extracted with EtOAc (100 mL×2). The combined organic phase was dried over anhydrous Na2SO4. After removing the solvent, the residue was purified by silica column chromatography, (eluted with petrol ether:EtOAc=8:1 to 1:1), to obtain 3.58 g of the product. Yield: 63.4%. 1H NMR (400 MHz, CDCl3): δ 2.73 (s, 3 H), 7.15 (t, J=8.0 Hz, 1 H), 7.77 (dd, J=8.0 Hz, J=1.2 Hz, 1 H), 7.94 (dd, J=8.0 Hz, J=1.2 Hz, 1 H).
Quantity
6.57 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the solubility behavior of 3-bromo-2-methylbenzoic acid in different solvents?

A1: [] The solubility of this compound has been experimentally determined in eight pure solvents (tetrahydrofuran, N,N-dimethylformamide, methanol, ethyl acetate, ethanol, acetonitrile, water, and cyclohexane) and three binary solvent mixtures (water + N,N-dimethylformamide, ethyl acetate + tetrahydrofuran, and acetonitrile + N,N-dimethylformamide) at temperatures ranging from 278.15 to 328.15 K. The solubility data was successfully modeled using the modified Apelblat model, the Buchowski–Ksiazaczak λh model, the combined nearly ideal binary solvent/Redlich–Kister (CNIBS/R–K) model, and the Jouyban–Acree model. These models can be used to predict the solubility of this compound in various solvent systems, which is crucial information for crystallization processes and other applications. [1] https://www.semanticscholar.org/paper/5a61e6a2fe4c868fb7281cc1f6be2538d0b18a51

Q2: How can this compound be utilized in the synthesis of other compounds?

A2: [] this compound serves as a crucial starting material for synthesizing a β-diketone ligand through a multi-step process involving esterification and Baker-Venkataraman transformation. This ligand, 1-(3-bromo-2-methylphenyl)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-en-1-one, exhibits keto-enol tautomerism and can act as a bidentate ligand to form complexes with various metal ions. [2] https://www.semanticscholar.org/paper/955019745d585cfbed2516c06ff29be7fb803c14

Q3: What types of metal complexes can be formed using a β-diketone derived from this compound?

A3: [] The β-diketone derived from this compound, 1-(3-bromo-2-methylphenyl)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-en-1-one, can form complexes with various transition metal ions, including Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). These complexes were characterized using techniques such as elemental analysis, 1H and 13C NMR, LC-MS, and FT-IR spectroscopy. Further studies on their magnetic susceptibility and solution conductivity were also conducted. [2] https://www.semanticscholar.org/paper/955019745d585cfbed2516c06ff29be7fb803c14

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